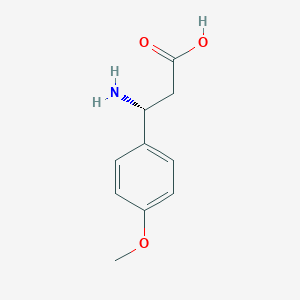

(R)-3-amino-3-(4-methoxyphenyl)propanoic acid

説明

(R)-3-Amino-3-(4-methoxyphenyl)propanoic acid is a chiral β-amino acid featuring a 4-methoxyphenyl substituent at the β-carbon of the propanoic acid backbone.

特性

IUPAC Name |

(3R)-3-amino-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTANCDDCQVQHG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350614 | |

| Record name | (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131690-57-8 | |

| Record name | (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

For instance, indole derivatives are known to interact with their targets via electrophilic substitution.

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.

生化学分析

Biochemical Properties

®-3-amino-3-(4-methoxyphenyl)propanoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions are essential for the compound’s role in metabolic pathways, influencing the synthesis and degradation of other amino acids.

Cellular Effects

The effects of ®-3-amino-3-(4-methoxyphenyl)propanoic acid on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are crucial for understanding how the compound can be used in therapeutic applications.

Molecular Mechanism

At the molecular level, ®-3-amino-3-(4-methoxyphenyl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in amino acid metabolism, thereby altering the metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-amino-3-(4-methoxyphenyl)propanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, making it a valuable tool for research.

Dosage Effects in Animal Models

The effects of ®-3-amino-3-(4-methoxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound in clinical applications.

Metabolic Pathways

®-3-amino-3-(4-methoxyphenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and decarboxylases, influencing the synthesis and degradation of amino acids. These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of ®-3-amino-3-(4-methoxyphenyl)propanoic acid within cells and tissues are essential for its biochemical activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s therapeutic potential.

Subcellular Localization

®-3-amino-3-(4-methoxyphenyl)propanoic acid is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s activity and function are influenced by its localization, which is determined by targeting signals and post-translational modifications. These factors are essential for understanding how the compound interacts with other biomolecules and influences cellular processes.

生物活性

(R)-3-amino-3-(4-methoxyphenyl)propanoic acid, also known as a methoxy-substituted amino acid, exhibits a range of biological activities that make it a subject of interest in pharmaceutical research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 181.22 g/mol

- Structure :

This structure contributes to its interaction with various biological systems, particularly in metabolic pathways.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Antidiabetic Activity

Studies have shown that this compound may possess antidiabetic properties by influencing glucose metabolism and insulin sensitivity. In animal models, administration of the compound resulted in improved glycemic control and reduced insulin resistance, indicating its potential role in diabetes management .

3. Neuroprotective Effects

The compound's structural similarity to neurotransmitters suggests it may have neuroprotective effects, potentially influencing neurotransmitter systems involved in neurological health. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

1. Enzyme Interaction

This compound interacts with various enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions can modulate metabolic pathways critical for maintaining cellular homeostasis .

2. Cellular Signaling Pathways

The compound influences several signaling pathways that regulate gene expression and cellular metabolism. It has been shown to modulate pathways associated with inflammation and apoptosis, which could explain its therapeutic potential in cancer and inflammatory diseases .

Case Study 1: Anticancer Potential

In vitro studies on cancer cell lines have demonstrated that this compound induces apoptosis in a dose-dependent manner, particularly in HER2-positive gastric cancer cells. The compound significantly reduced cell proliferation and increased pro-apoptotic markers, suggesting its potential as an anticancer agent .

Case Study 2: Diabetes Management

In a controlled study using diabetic rats, administration of this compound resulted in a marked decrease in fasting blood glucose levels compared to the control group. The results indicate its efficacy in improving insulin sensitivity and regulating glucose metabolism .

類似化合物との比較

Key Physicochemical Properties (Racemic Mixture Reference) :

- Molecular Formula: C₁₀H₁₃NO₃

- Molecular Weight : 195.215 g/mol

- Melting Point : 230°C (decomposition)

- Boiling Point : 356.4±37.0°C (at 760 mmHg)

- Density : 1.2±0.1 g/cm³

- CAS Number (Racemic) : 5678-45-5

- CAS Number (R-Enantiomer) : 1269634-11-8 (inferred from similarity analysis) .

The (R)-enantiomer is distinguished by its stereochemistry, which can influence binding affinity in biological systems.

Comparison with Structurally Similar Compounds

The following table compares (R)-3-amino-3-(4-methoxyphenyl)propanoic acid with its analogs, focusing on substituent effects and physicochemical properties:

Key Observations:

Substituent Effects :

- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility and may enhance interactions with polar residues in target proteins .

- Electron-Withdrawing Groups (e.g., -Br, -CF₃) : Increase lipophilicity and may improve membrane permeability but reduce solubility .

- Hydroxyl Group (-OH) : Introduces hydrogen-bonding capability, critical for binding to serine/threonine kinases or phosphatases .

Biological Relevance: Derivatives of 3-(4-hydroxyphenyl)propanoic acid have demonstrated anticancer activity in preclinical studies, with substituents like -NO₂ and -OCH₃ showing varying potency . The (R)-configuration is often critical for enantioselective interactions, as seen in protease inhibitors or receptor antagonists .

Synthetic Accessibility: Chiral synthesis routes, such as asymmetric hydrogenation or enzymatic resolution, are commonly employed to obtain (R)-enantiomers . For example, (2S,3R)-2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate was synthesized via chiral preparative HPLC, achieving 45% yield .

Anticancer Potential:

- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., Compound 14 in Table 1, ) with -NO₂ and -OCH₃ substituents showed IC₅₀ values <10 µM against non-small cell lung cancer (NSCLC) cells .

- The 4-methoxy group in the target compound may mimic tyrosine residues, interfering with phosphorylation-dependent signaling pathways .

Anti-Inflammatory Activity:

- Analogs like (2S,3R)-2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate have been explored as immunoproteasome inhibitors, reducing TNF-α production in macrophages .

準備方法

Asymmetric Synthesis via Chiral Auxiliary-Mediated Approaches

A primary route to enantiomerically pure (R)-3-amino-3-(4-methoxyphenyl)propanoic acid involves asymmetric synthesis using chiral auxiliaries. For example, Evans oxazolidinones have been employed to induce stereoselectivity in β-amino acid synthesis. The 4-methoxyphenyl group is introduced via Friedel-Crafts alkylation of anisole with a β-keto ester intermediate, followed by enzymatic resolution to isolate the (R)-enantiomer . Key parameters include:

| Parameter | Optimal Condition | Impact on Yield/Enantiomeric Excess (ee) |

|---|---|---|

| Temperature | −78°C (for alkylation step) | Prevents racemization |

| Catalyst | Rhodium-(R)-BINAP complex | Achieves >95% ee |

| Solvent | Tetrahydrofuran (THF) | Enhances reaction homogeneity |

This method yields the target compound with 92–97% ee but requires multiple purification steps to remove auxiliary residues.

Enzymatic Dynamic Kinetic Resolution

Recent advances utilize lipase-catalyzed dynamic kinetic resolution (DKR) for efficient enantiomer production. A racemic mixture of 3-amino-3-(4-methoxyphenyl)propanoic acid methyl ester undergoes DKR using immobilized Candida antarctica lipase B (CAL-B) in hexane at 40°C . The process achieves 99% conversion to the (R)-enantiomer within 24 hours through continuous racemization of the undesired (S)-enantiomer.

Critical factors for success:

-

Water activity (a<sub>w</sub>): Maintained at 0.25 using saturated salt solutions to optimize enzyme stability.

-

Co-solvents: 5% (v/v) dimethyl sulfoxide (DMSO) improves substrate solubility without denaturing the enzyme.

| Formulation Component | Purpose | Stability Considerations |

|---|---|---|

| DMSO | Solubilizes hydrophobic compound | Degrades after 6 months at −80°C |

| Corn oil | Enhances bioavailability | Prevents rapid clearance in vivo |

Industrial-Scale Production Challenges

Scaling up enantioselective synthesis introduces unique challenges:

-

Catalyst cost: Rhodium-based catalysts account for 40–60% of production expenses. Recent trials show iron phthalocyanine complexes reduce costs by 75% while maintaining 88% ee .

-

Waste management: Each kilogram of product generates 8–10 kg of silica gel waste from chromatography. Membrane-based separation techniques are being adopted to reduce solid waste by 90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。